2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide
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Overview
Description
2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide is a complex organic compound with a molecular formula of C20H16N4O4S and a molecular weight of 408.439 g/mol . This compound is part of a class of chemicals known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide involves multiple steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole This method, however, has limited substrate scope
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
CAS No. |
606958-15-0 |
---|---|
Molecular Formula |
C20H16N4O4S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H16N4O4S/c1-27-14-8-4-13(5-9-14)18-22-20-24(23-18)19(26)16(29-20)10-12-2-6-15(7-3-12)28-11-17(21)25/h2-10H,11H2,1H3,(H2,21,25)/b16-10- |
InChI Key |
ICHVISPUCQPICG-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2 |
Origin of Product |
United States |
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